molecular formula C38H37N3O8 B14467128 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N-(4-methoxybenzoyl)cytidine CAS No. 68892-40-0

5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxy-N-(4-methoxybenzoyl)cytidine

Cat. No.: B14467128
CAS No.: 68892-40-0
M. Wt: 663.7 g/mol
InChI Key: QODIHPTYTSZYOX-VUHKNJSWSA-N
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Description

5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxy-N-(4-methoxybenzoyl)cytidine is a synthetic nucleoside analog. This compound is characterized by the presence of a cytidine base linked to a deoxyribose sugar, which is further modified with a bis(4-methoxyphenyl)(phenyl)methyl group at the 5’-position and a 4-methoxybenzoyl group at the N-position. These modifications enhance the compound’s stability and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxy-N-(4-methoxybenzoyl)cytidine involves multiple steps. The key steps include:

    Protection of the hydroxyl groups: on the deoxyribose sugar.

    Coupling of the cytidine base: with the protected sugar.

    Introduction of the bis(4-methoxyphenyl)(phenyl)methyl group: at the 5’-position.

    N-acylation: with 4-methoxybenzoyl chloride to introduce the 4-methoxybenzoyl group at the N-position.

The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like pyridine or triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxy-N-(4-methoxybenzoyl)cytidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the cytidine base.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxy-N-(4-methoxybenzoyl)cytidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxy-N-(4-methoxybenzoyl)cytidine involves its interaction with specific molecular targets. The compound can bind to enzymes or nucleic acids, thereby modulating their activity. The bis(4-methoxyphenyl)(phenyl)methyl group enhances the compound’s binding affinity and stability, while the 4-methoxybenzoyl group may influence its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxy-N-(4-methoxybenzoyl)cytidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the bis(4-methoxyphenyl)(phenyl)methyl and 4-methoxybenzoyl groups enhances its stability and potential biological activity compared to similar compounds .

Properties

CAS No.

68892-40-0

Molecular Formula

C38H37N3O8

Molecular Weight

663.7 g/mol

IUPAC Name

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-4-methoxybenzamide

InChI

InChI=1S/C38H37N3O8/c1-45-29-15-9-25(10-16-29)36(43)39-34-21-22-41(37(44)40-34)35-23-32(42)33(49-35)24-48-38(26-7-5-4-6-8-26,27-11-17-30(46-2)18-12-27)28-13-19-31(47-3)20-14-28/h4-22,32-33,35,42H,23-24H2,1-3H3,(H,39,40,43,44)/t32-,33+,35+/m0/s1

InChI Key

QODIHPTYTSZYOX-VUHKNJSWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Origin of Product

United States

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